Cas no 210169-40-7 ((S)-Dtbm-segphos)

(S)-Dtbm-Segphos is a chiral bisphosphine ligand widely utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. Its key advantages include high enantioselectivity and stability under various reaction conditions, making it valuable for synthesizing optically active compounds. The ligand's sterically demanding tert-butyl groups enhance stereocontrol, while its electron-rich phosphine moieties facilitate efficient metal coordination. (S)-Dtbm-Segphos is commonly employed in hydrogenations, cross-couplings, and C–C bond-forming reactions, delivering excellent yields and enantiomeric excesses. Its robustness and versatility make it a preferred choice for pharmaceutical and fine chemical synthesis, where precise chiral induction is critical. The ligand is typically handled under inert conditions due to air sensitivity.
(S)-Dtbm-segphos structure
(S)-Dtbm-segphos structure
Product Name:(S)-Dtbm-segphos
CAS No:210169-40-7
MF:C74H100O8P2
MW:1179.52854442596
MDL:MFCD09753003
CID:242208
PubChem ID:329761548
Update Time:2025-06-26

(S)-Dtbm-segphos Chemical and Physical Properties

Names and Identifiers

    • Phosphine,[(4S)-[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-
    • (S)-(+)-DTBM-SEGPHOS®
    • (S)-(+)-DTBM-SEGPHOS(regR)
    • (S)-(+)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole
    • (S)-(+)-dtbm-segphos
    • (S)-(+)-DTBM-SEGPHOS(regR) (S)-(+)-DTBM-SEGPHOS®
    • (S)-DTBM-SEGPHOS
    • Phosphine,[(4S)-[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[bis[3,5-bis(1,1-dimethylethyl)-4-meth...
    • (S)-(+)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
    • (S)-(+)-4,4'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-3,3'-bi(1,2-methylenedioxybenzene)
    • (R)-DTBM-SEGPHOS
    • 5,5'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl)-4,4'-bibenzo[d][1,3]dioxole
    • dtbm-segphos
    • (R)-DTBM-SEGPHOS®
    • (S)-DTBM-SEGPHOS®
    • (R)-DTBM-SEGPHOS(R)
    • ZNORAFJUESSLTM-UHFFFAOYSA-N
    • (R)-(-)-DTBM-SEGPHOS(regR)
    • D4501
    • D
    • (R)-(-)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
    • (S)-5,5'-bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole
    • AKOS015903074
    • SCHEMBL28341
    • (4-{5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHANYL]-2H-1,3-BENZODIOXOL-4-YL}-2H-1,3-BENZODIOXOL-5-YL)BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHANE
    • (R)-(-)-4,4'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-3,3'-bi(1,2-methylenedioxybenzene)
    • (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,min.98%(S)-dtbm-segphos
    • D4500
    • AT25818
    • (R)-5,5'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl)-4,4'-bibenzo[d][1,3]dioxole
    • (S)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
    • (S)-DTBM-SEGPHOS(R), >=94%
    • 210169-40-7
    • J-013770
    • 638196-78-8
    • (S)-5,5'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl)-4,4'-bibenzo[d][1,3]dioxole
    • (R)-(-)-DTBM-SEGPHOS
    • (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
    • MFCD09753003
    • SY074110
    • AS-74995
    • 5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
    • C74H100O8P2
    • [4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
    • 566940-03-2
    • AT25814
    • (R)-(-)-DTBM-SEGPHOS; (R)-DBTM-SEGPHOS
    • SY068562
    • (S)-5,5 inverted exclamation mark -Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4 inverted exclamation mark -bibenzo[d][1,3]dioxole
    • (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
    • Phosphine, 1,1'-(4S)-[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-
    • (R)-5,5 inverted exclamation mark -Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4 inverted exclamation mark -bibenzo[d][1,3]dioxole
    • (R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
    • (S)-Dtbm-segphos
    • MDL: MFCD09753003
    • Inchi: 1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3
    • InChI Key: ZNORAFJUESSLTM-UHFFFAOYSA-N
    • SMILES: P(C1=CC=C2C(=C1C1=C3C(=CC=C1P(C1C=C(C(=C(C=1)C(C)(C)C)OC)C(C)(C)C)C1C=C(C(=C(C=1)C(C)(C)C)OC)C(C)(C)C)OCO3)OCO2)(C1C=C(C(=C(C=1)C(C)(C)C)OC)C(C)(C)C)C1C=C(C(=C(C=1)C(C)(C)C)OC)C(C)(C)C

Computed Properties

  • Exact Mass: 1178.69000
  • Monoisotopic Mass: 1178.68934414g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 84
  • Rotatable Bond Count: 19
  • Complexity: 1750
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 73.8

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 126-128°C
  • Solubility: Insuluble (2.7E-6 g/L) (25 ºC),
  • PSA: 101.02000
  • LogP: 16.74180
  • Solubility: Not available

(S)-Dtbm-segphos Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

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(S)-Dtbm-segphos Suppliers

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(CAS:210169-40-7)(S)-Dtbm-segphos
Order Number:A1199686
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:40
Price ($):254.0/1266.0
Email:sales@amadischem.com

Additional information on (S)-Dtbm-segphos

Comprehensive Guide to (S)-Dtbm-segphos (CAS No. 210169-40-7): Properties, Applications, and Industry Insights

In the realm of asymmetric catalysis and chiral ligand design, (S)-Dtbm-segphos (CAS No. 210169-40-7) stands out as a highly efficient and versatile ligand. This compound, a derivative of the segphos family, is renowned for its ability to induce enantioselectivity in various organic transformations. Researchers and industries increasingly seek chiral ligands like (S)-Dtbm-segphos to optimize pharmaceutical synthesis, agrochemical production, and fine chemical manufacturing. Its unique steric and electronic properties make it indispensable in modern catalytic asymmetric reactions.

The growing demand for enantiopure compounds has propelled (S)-Dtbm-segphos into the spotlight. With CAS No. 210169-40-7, this ligand is often paired with transition metals such as rhodium, palladium, or ruthenium to facilitate high-yield, stereoselective reactions. A trending topic in organic chemistry forums revolves around its role in C-H activation and cross-coupling reactions, which are critical for streamlining drug discovery pipelines. Users frequently search for "best chiral ligands for asymmetric hydrogenation" or "how to improve enantiomeric excess with segphos derivatives," highlighting the compound's relevance.

From a structural perspective, (S)-Dtbm-segphos features bulky tert-butyl groups (Dtbm) on its phosphine arms, which enhance steric hindrance and control substrate approach during catalysis. This design is pivotal for achieving high enantioselectivity in reactions like hydrogenation, allylic alkylation, and conjugate additions. Recent publications emphasize its utility in synthesizing bioactive molecules, addressing queries such as "applications of (S)-Dtbm-segphos in API synthesis" or "comparison of segphos vs. binap ligands."

Beyond academia, industries leverage (S)-Dtbm-segphos (CAS No. 210169-40-7) to meet stringent regulatory standards for chiral drugs. The ligand's compatibility with green chemistry principles—enabling fewer reaction steps and reduced waste—aligns with the global push for sustainable synthesis. Searches for "eco-friendly asymmetric catalysis" or "cost-effective chiral ligands" underscore its economic and environmental advantages.

In summary, (S)-Dtbm-segphos remains a cornerstone in asymmetric synthesis, driven by its robust performance and adaptability. Whether addressing "scalable chiral ligand solutions" or "latest advances in phosphine ligands," this compound continues to shape the future of enantioselective catalysis. Its CAS No. 210169-40-7 serves as a key identifier for researchers sourcing high-purity materials to innovate across chemical and pharmaceutical domains.

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Amadis Chemical Company Limited
(CAS:210169-40-7)(S)-Dtbm-segphos
A1199686
Purity:99%/99%
Quantity:5g/25g
Price ($):254.0/1266.0
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